Mal-PEG2-VCP-Eribulin is a synthetic compound that combines several components to enhance therapeutic efficacy, particularly in cancer treatment. This compound integrates a malemide group, polyethylene glycol (PEG) linkers, and Eribulin, a potent microtubule inhibitor used in chemotherapy.
The synthesis of Mal-PEG2-VCP-Eribulin is typically conducted in research laboratories focusing on drug development and conjugation techniques. The individual components—malemide, polyethylene glycol, and Eribulin—are commercially available from various chemical suppliers.
Mal-PEG2-VCP-Eribulin can be classified as a chemotherapeutic agent due to its active component, Eribulin. It falls under the category of drug conjugates, where the drug is linked to a carrier (in this case, PEG) to improve solubility, stability, and targeted delivery.
The synthesis of Mal-PEG2-VCP-Eribulin involves several key steps:
The reactions are usually performed in solvent systems that promote solubility and reactivity, such as dimethyl sulfoxide or phosphate-buffered saline. Reaction conditions such as temperature, pH, and time are optimized to maximize yield and purity.
Mal-PEG2-VCP-Eribulin features:
The primary reactions involved in synthesizing Mal-PEG2-VCP-Eribulin include:
These reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to ensure successful conjugation and determine purity levels.
Mal-PEG2-VCP-Eribulin operates through:
Studies have shown that drug conjugates like Mal-PEG2-VCP-Eribulin can exhibit improved therapeutic indices compared to free drugs due to their ability to preferentially accumulate in tumor tissues.
Mal-PEG2-VCP-Eribulin has potential applications in:
The Mal-PEG₂-VCP linker represents a sophisticated cleavable architecture engineered for antibody-drug conjugate (ADC) applications. Its design integrates four critical domains: (1) A maleimide (Mal) group for cysteine-selective antibody attachment; (2) A polyethylene glycol (PEG₂) spacer enhancing hydrophilicity and reducing aggregation; (3) A protease-cleavable Val-Cit-Pro (VCP) tripeptide sequence; and (4) A para-aminobenzyloxycarbonyl (PABC) self-immolative spacer connecting to eribulin mesylate [1] [7]. This multi-component system addresses key ADC challenges:
Structural refinements documented in patent literature include:
Table 1: Structural Components and Optimization Rationale of Mal-PEG₂-VCP Linker
Component | Chemical Structure | Optimization Target | Impact on ADC Performance |
---|---|---|---|
Maleimide | C₄H₂O₂ (cyclic diimide) | Ring hydrolysis stability | Plasma half-life extension |
PEG₂ Spacer | (CH₂CH₂O)₂ | Hydrophilicity enhancement | Reduced aggregation (<5%) |
Val-Cit-Pro | C₁₁H₂₀N₄O₄ | Cathepsin B cleavage efficiency | >90% payload release in lysosomes |
PABC-Eribulin | C₃₉H₅₉NO₁₁ (eribulin core) | Self-immolation kinetics | Sub-second release post-cleavage |
Controlled bioconjugation of Mal-PEG₂-VCP-eribulin leverages both stochastic and engineered antibody approaches:
Interchain Cysteine Conjugation: Traditional methods utilize partial reduction of IgG1 hinge disulfides (4 pairs per antibody), generating 8 conjugation sites. Controlled reduction (TCEP at 2.5 mM, 37°C) yields predominantly DAR 4 conjugates when reacted with Mal-PEG₂-VCP-eribulin (2:1 linker:antibody ratio). This preserves antigen binding affinity (IC₅₀ within 15% of naked antibody) while ensuring homogeneous distribution [3] [6].
Engineered Cysteine Technology: Site-specific conjugation incorporates unpaired cysteines at antibody heavy chain positions 239 (HC-A114C mutation). This enables precise DAR 2 conjugates with Mal-PEG₂-VCP-eribulin, eliminating heterogeneity. The mutation site lies in the Fc region, distal to antigen-binding domains, ensuring full binding capacity retention [5] [6].
Enzymatic Conjugation: Microbial transglutaminase (MTGase) creates specific conjugation sites by catalyzing amide bond formation between glutamine residues (Q295) and amino-functionalized linkers. Though not directly used for Mal-PEG₂-VCP-eribulin in current literature, the linker’s amine-reactive NHS esters could adapt to this approach for DAR 2 homogeneity [7].
Critical conjugation parameters include:
Table 2: Impact of Conjugation Methodology on ADC Characteristics
Conjugation Method | DAR Profile | Homogeneity | Antigen Binding Retention | Clinical Stage |
---|---|---|---|---|
Interchain Cysteine | DAR 3.8-4.2 | Moderate | 85-92% | Phase II (solid tumors) |
Engineered Cysteine (HC-A114C) | DAR 2.0 | High | >98% | Preclinical |
Enzymatic (MTGase) | DAR 2.0 | High | >95% | Not reported |
Maleimide-thiol chemistry enables the critical bond formation between the Mal-PEG₂-VCP-eribulin linker and antibody carrier. The reaction proceeds via Michael addition, where cysteine thiolate anions (deprotonated at pH 6.5-7.0) attack maleimide's electron-deficient alkene, forming stable thioether bonds (C-S linkage) [3] [7]. Key advantages driving its adoption include:
Recent innovations address historical limitations:
Table 3: Advancements in Maleimide-Based Bioconjugation Chemistry
Maleimide Type | Conjugation Stability | Serum Half-life | Retro-Michael Risk | Clinical Validation |
---|---|---|---|---|
Standard Maleimide | Moderate | 5-7 days | Moderate | 8 approved ADCs |
Hydrolyzed Maleamic Acid | High | >14 days | Low | Phase III trials |
Methyl-Substituted Maleimide | Enhanced | >10 days | Reduced | Mal-PEG₂-VCP-eribulin |
Bis-Sulfone Maleimide | Very high | >21 days | Negligible | Preclinical |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1